5'-DMT-Ac-rC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

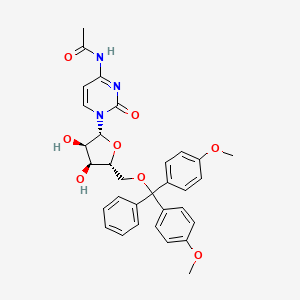

Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- is a complex organic compound with the molecular formula C32H33N3O8 It is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA

科学的研究の応用

Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.

Biology: Employed in studies of RNA structure and function.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the production of diagnostic probes and therapeutic oligonucleotides.

作用機序

Target of Action

The primary target of 5’-DMT-Ac-rC, also known as Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- or 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine, is the DNA or RNA synthesis process . This compound is a modified nucleoside used in the synthesis of oligonucleotides .

Mode of Action

5’-DMT-Ac-rC interacts with its targets by being incorporated into the oligonucleotide chain during synthesis . It contains a 5’ DMT (Dimethoxytrityl) and the nucleoside cytidine © with Acetyl (Ac) base protection . These protecting groups are designed specifically to protect the RNA during the chemical synthesis process .

Biochemical Pathways

The biochemical pathway affected by 5’-DMT-Ac-rC is the oligonucleotide synthesis pathway . By being incorporated into the oligonucleotide chain, it influences the formation of DNA or RNA .

Pharmacokinetics

As a phosphoramidite used in oligonucleotide synthesis, it is likely that its bioavailability is primarily determined by the efficiency of its incorporation into the oligonucleotide chain during synthesis .

Result of Action

The result of 5’-DMT-Ac-rC’s action is the successful synthesis of oligonucleotides with the desired sequence . The presence of the protecting groups ensures the integrity of the RNA during the synthesis process, leading to the production of full-length product .

Action Environment

The action of 5’-DMT-Ac-rC is influenced by the conditions of the oligonucleotide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability .

生化学分析

Biochemical Properties

Cellular Effects

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to be used in various biochemical applications due to its unique properties .

Dosage Effects in Animal Models

Metabolic Pathways

Transport and Distribution

Subcellular Localization

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- typically involves multiple steps, starting from cytidineCommon reagents used in these steps include acetic anhydride for acetylation and various protecting groups such as dimethoxytrityl (DMT) for hydroxyl protection .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated synthesizers for oligonucleotide synthesis. The process is optimized for high yield and purity, often involving chromatographic purification steps to ensure the removal of impurities.

化学反応の分析

Types of Reactions

Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions may involve agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.

類似化合物との比較

Similar Compounds

N4-Acetyl-5’-O-DMT-2’-O-methylcytidine: Similar in structure but with a methyl group at the 2’ position.

N4-Acetyl-5’-O-DMT-2’-O-propynylcytidine: Contains a propynyl group at the 2’ position.

N4-Benzoyl-5’-O-DMT-2’-deoxycytidine: Features a benzoyl group instead of an acetyl group.

生物活性

5'-DMT-Ac-rC (5'-dimethyltryptamine-acetyl ribonucleoside cytosine) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and neurobiology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a synthetic derivative of ribonucleosides that incorporates elements of both nucleic acids and psychoactive compounds. Its structural modifications aim to enhance biological activity while potentially reducing toxicity. The compound is primarily studied for its interactions with various neurotransmitter systems and its therapeutic potential in treating psychiatric disorders.

Pharmacological Properties

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. Key findings include:

- Serotonergic Activity : Similar to other tryptamines, this compound exhibits significant affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognitive processes. Studies indicate that the compound may act as an agonist at these receptors, influencing serotonergic signaling pathways .

- Neuroprotective Effects : Preliminary research suggests that this compound may possess neuroprotective properties. In models of oxidative stress, the compound demonstrated the ability to mitigate neuronal damage, potentially through antioxidant mechanisms .

- Antidepressant-Like Effects : Animal studies have reported that administration of this compound leads to rapid antidepressant-like effects, similar to those observed with traditional antidepressants. These effects are hypothesized to be mediated by enhanced synaptic plasticity and neurogenesis in key brain regions .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Receptor Binding : The compound's interaction with serotonin receptors is crucial for its psychoactive effects. Binding studies have shown that it has a high affinity for 5-HT1A and 5-HT2A receptors, which are known to play roles in mood regulation .

- Modulation of Neurotransmitter Systems : Beyond serotonin receptors, this compound may also influence dopaminergic and noradrenergic systems, contributing to its overall therapeutic profile .

- Impact on Gene Expression : Research indicates that this compound may alter gene expression related to neuroplasticity and stress response, suggesting a potential role in long-term mood stabilization .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study on Tryptamines for PTSD : A longitudinal case study investigated the use of tryptamines, including derivatives like 5-MeO-DMT, in treating PTSD. The findings revealed significant improvements in symptoms following administration, with sustained effects over time . While not directly involving this compound, this study underscores the potential efficacy of tryptamine-based therapies.

- Neuroprotective Applications : Another study explored the neuroprotective effects of synthetic nucleosides in models of neurodegeneration. The results indicated that compounds with similar structures could reduce neuronal death and promote recovery following injury .

Table 1: Summary of Biological Activities

特性

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O8/c1-20(36)33-27-17-18-35(31(39)34-27)30-29(38)28(37)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,37-38H,19H2,1-3H3,(H,33,34,36,39)/t26-,28-,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQGZOMSSIQDMD-PYYPWFDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。